N-Hexyl-2,6-dimethylaniline
Description
N-Hexyl-2,6-dimethylaniline is a substituted aniline derivative featuring a hexyl chain attached to the nitrogen atom and methyl groups at the 2- and 6-positions of the benzene ring. This compound is part of a broader class of aromatic amines used as intermediates in organic synthesis, particularly in agrochemicals and pharmaceuticals . Its structural characteristics, including the bulky hexyl substituent, influence its physical properties (e.g., solubility, melting point) and reactivity.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-hexyl-2,6-dimethylaniline |
InChI |
InChI=1S/C14H23N/c1-4-5-6-7-11-15-14-12(2)9-8-10-13(14)3/h8-10,15H,4-7,11H2,1-3H3 |
InChI Key |
ILLKQVRHUZTEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between N-Hexyl-2,6-dimethylaniline and related compounds:
Key Observations:
- Lipophilicity : The hexyl chain in this compound enhances its lipid solubility compared to smaller substituents (e.g., acetyl, hydroxy), making it suitable for formulations requiring prolonged bioavailability .
- Hydrogen Bonding : 4-Bromo-2,6-dimethylaniline exhibits intermolecular N–H∙∙∙N hydrogen bonds, stabilizing its crystalline structure . In contrast, the hexyl derivative likely lacks such interactions due to steric hindrance.
- Metabolic Stability: N-Hydroxy-2,6-dimethylaniline is a reactive metabolite of 2,6-dimethylaniline, forming nitroso and iminoquinone species . The hexyl group may slow metabolic degradation, reducing toxicity risks.
Reactivity and Functional Group Influence
- Electrophilic Substitution : The electron-donating methyl groups in all derivatives activate the benzene ring toward electrophilic substitution. However, bulky substituents (e.g., hexyl in this compound) sterically hinder reactions at the para position, directing reactivity to ortho/meta sites .
- N-Substituent Effects :
- Hexyl Group : Imparts steric bulk, reducing nucleophilicity at nitrogen compared to unsubstituted 2,6-dimethylaniline. This may limit its participation in condensation reactions .
- Acetyl Group : In N-(2,6-dimethylphenyl)acetamide, the electron-withdrawing acetyl group decreases amine basicity, altering its reactivity in acylation or alkylation pathways .
- Hydroxy Group : N-Hydroxy-2,6-dimethylaniline is prone to oxidation, generating nitroso intermediates implicated in DNA adduct formation .
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